

In-Depth Technical Guide: 3-Methylanisole-d3

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Compound of Interest

Compound Name: 3-Methylanisole-d3

Cat. No.: B1623758

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Introduction

3-Methylanisole-d3, the deuterated analog of 3-Methylanisole, is a stable isotope-labeled compound of significant interest in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen can modulate the pharmacokinetic and metabolic profiles of drug candidates, a strategy increasingly employed to enhance therapeutic efficacy and safety.^[1] This technical guide provides a comprehensive overview of **3-Methylanisole-d3**, including its chemical identity, physical properties, relevant experimental protocols, and its role in metabolic studies.

CAS Number: 20369-34-0

Chemical and Physical Data

Quantitative data for **3-Methylanisole-d3** is not readily available. The following table summarizes the physicochemical properties of the non-deuterated form, 3-Methylanisole (CAS: 100-84-5), which can be used as a close approximation.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₈ H ₇ D ₃ O | |
| Molecular Weight | 125.18 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | [2][3] |
| Density | 0.969 g/mL at 25 °C (lit.) | [4][5][6] |
| Boiling Point | 175-176 °C (lit.) | [4][5][6] |
| Melting Point | -47 °C | [4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [5] |
| Refractive Index | n _{20/D} 1.513 (lit.) | [4][5][6] |
| Solubility | Soluble in alcohol, insoluble in water. | [3][4][6] |
| Vapor Pressure | 1.8 mmHg at 25 °C | [4] |

Experimental Protocols

Synthesis of 3-Methylanisole

While a specific protocol for **3-Methylanisole-d3** is not detailed in the provided results, a common method for the synthesis of its non-deuterated analog involves the methylation of m-cresol. A deuterated final product could be achieved by utilizing a deuterated methylating agent.

General Procedure for the Alkylation of Phenols:

A general method for the synthesis of anisole derivatives involves the reaction of a phenol with a methylating agent in the presence of a catalyst.[7]

- Reactants: m-Cresol (or a deuterated equivalent for the synthesis of the labeled compound), Dimethyl carbonate (or a deuterated methylating agent).

- Catalyst: Dimanganese decacarbonyl ($\text{Mn}_2(\text{CO})_{10}$), Tungsten hexacarbonyl ($\text{W}(\text{CO})_6$), or Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$).
- Procedure:
 - A high-pressure microreactor is charged with the catalyst, the corresponding phenol, and the methylating agent.
 - The reactor is sealed and heated (e.g., to 180°C for 1 hour).
 - After cooling, the reaction mixture is filtered.
 - Unreacted methylating agent is removed by distillation.
 - The final product is purified by distillation under reduced pressure or recrystallization.

Alternative Synthesis from m-Cresol and Dimethyl Sulfate:[8]

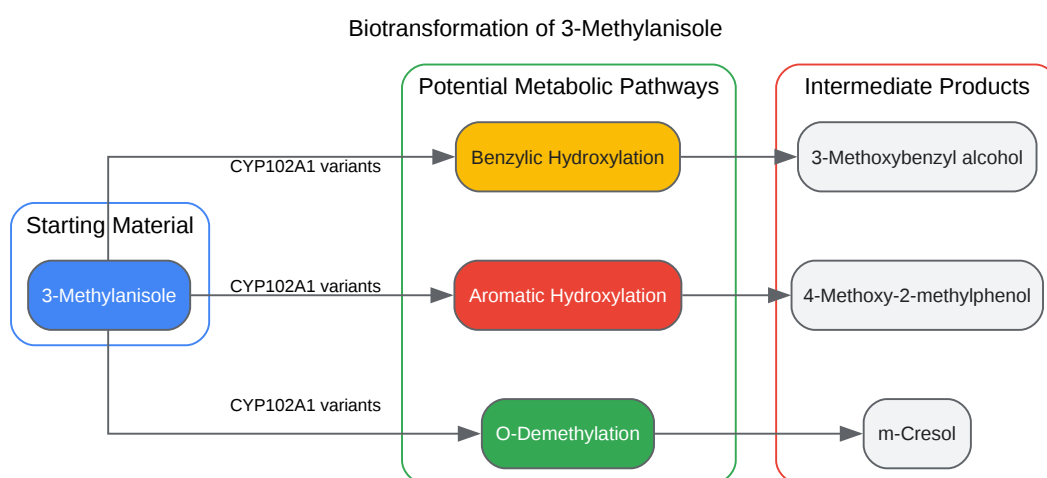
- Reactants: 1 mole of 3-cresol, 1.25 mole of 10% sodium hydroxide, 1 mole of dimethyl sulfate.
- Procedure:
 - In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, 3-cresol is treated with sodium hydroxide.
 - Dimethyl sulfate is added with vigorous stirring, maintaining the temperature below 40°C .
 - The mixture is heated for 30 minutes on a boiling water bath to complete the reaction.
 - After cooling, the organic layer is separated.
 - The aqueous solution is extracted with ether.
 - The combined organic phases are washed, dried, and fractionated to yield 3-methylanisole.

Metabolic Pathways and Biotransformation

3-Methylanisole serves as a substrate in various enzymatic reactions, offering insights into metabolic pathways relevant to drug development. One notable transformation is its conversion to vanillin, a valuable flavoring agent, through a multi-step enzymatic cascade.

The initial steps in the biotransformation of 3-methylanisole can involve benzylic hydroxylation, aromatic hydroxylation, or O-demethylation, catalyzed by cytochrome P450 monooxygenases.

[9]



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Caption: Potential enzymatic pathways for 3-Methylanisole metabolism.

Safety and Handling

The following safety and handling information is for the non-deuterated 3-Methylanisole and should be considered as a guideline for its deuterated analog.

- Hazards: Flammable liquid and vapor. Harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[2][10]
- Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment. Ground and bond containers during transfer. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[2]
- Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. [11]

Conclusion

3-Methylanisole-d3 is a valuable tool for researchers in drug discovery and development. Its primary application lies in metabolic and pharmacokinetic studies, where the deuterium labeling allows for the tracing and quantification of metabolic fates of parent compounds. While specific experimental data for the deuterated form is limited, the information available for the non-deuterated analog provides a strong foundation for its synthesis, handling, and understanding of its biochemical transformations. The continued exploration of deuterated compounds holds promise for the development of safer and more effective pharmaceuticals.

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